molecular formula C13H11FINO3 B8441876 Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B8441876
M. Wt: 375.13 g/mol
InChI Key: FMJKTSYJVDKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, a methyl group on the isoxazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Isoxazole Formation: The construction of the isoxazole ring, which may involve cyclization reactions using appropriate precursors.

    Esterification: The formation of the ethyl ester group, typically through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo substituents can enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The ethyl ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-fluoro-5-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(2-fluoro-5-bromophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(2-fluoro-5-methylphenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the isoxazole ring and ethyl ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H11FINO3

Molecular Weight

375.13 g/mol

IUPAC Name

ethyl 3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11FINO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-6-8(15)4-5-10(9)14/h4-6H,3H2,1-2H3

InChI Key

FMJKTSYJVDKBEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)I)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-iodobenzoyl chloride oxime (2.24 g, 7.48 mmol) and ethyl-2-butynoate (1.74 ml, 14.96 mmol, 2 eq.) in Et2O (28 ml) under N2 stirring at 0-5° C., was added dropwise a solution of Et3N (1.35 ml, 9.72 mmol, 1.3 eq) in Et2O (3.6 ml) over 1 h. Reaction was allowed to warm to room temperature and stirred overnight. It was then partitioned between Et2O and H2O, washed with brine, dried (MgSO4), filtered, and concentrated. The crude residue was chromatographed on silica gel using (1-10%) ethyl acetate in hexanes to give the title compound (2.06 g, 73%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
73%

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